molecular formula C25H25N3O3 B2797104 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320859-50-3

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No. B2797104
CAS RN: 2320859-50-3
M. Wt: 415.493
InChI Key: PNRMRCIECRSXLT-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine (MXC) is a synthetic compound that belongs to the class of pyridazines. It has gained significant attention in scientific research due to its potential use as a therapeutic agent. The purpose of

Mechanism of Action

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine exerts its effects through the modulation of various signaling pathways in cells. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been shown to have various biochemical and physiological effects in cells and organisms. 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been found to increase the expression of antioxidant enzymes, which may protect cells from oxidative stress. Additionally, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been shown to increase the expression of genes involved in energy metabolism, which may be beneficial in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been shown to have low toxicity in cells and animals. However, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine also has some limitations as a research tool. 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine is a relatively new compound, and its effects in various cell types and organisms are not well understood. Additionally, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has not been extensively studied in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the research on 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine. One direction is to further investigate the neuroprotective effects of 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine and its potential use in the treatment of neurodegenerative diseases. Another direction is to study the anticancer properties of 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine and its potential use in cancer therapy. Additionally, future research could focus on the optimization of the synthesis method for 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine and the development of analogs with improved properties.

Synthesis Methods

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine is synthesized through a multi-step process involving the reaction of 3-methyl-6-hydroxypyridazine with 4-piperidone and 9H-xanthen-9-carbonyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, 3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-17-10-11-23(27-26-17)30-16-18-12-14-28(15-13-18)25(29)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRMRCIECRSXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine

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